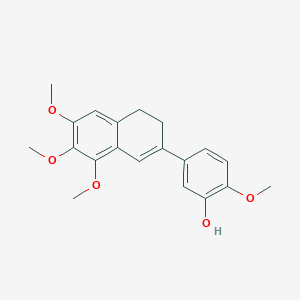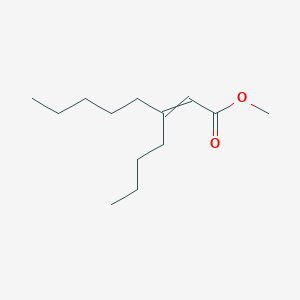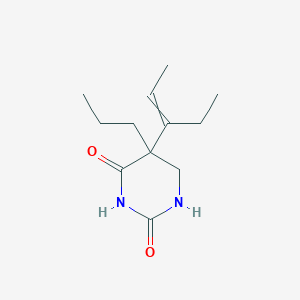
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction proceeds as follows:
Reactants: An aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea.
Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 80-100°C).
Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Pyrimidine derivatives with various functional groups.
Reduction: Dihydropyrimidine analogs.
Substitution: Substituted pyrimidine compounds with different functional groups.
科学的研究の応用
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-pent-2-en-2-yl-1H-benzimidazole: A compound with a similar structure but different functional groups.
5-ethyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Another dihydropyrimidine derivative with different alkyl groups.
Uniqueness
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of the pent-2-en-3-yl and propyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
特性
CAS番号 |
831220-22-5 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC名 |
5-pent-2-en-3-yl-5-propyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-4-7-12(9(5-2)6-3)8-13-11(16)14-10(12)15/h5H,4,6-8H2,1-3H3,(H2,13,14,15,16) |
InChIキー |
ZZCRRJHYQFPCOX-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CNC(=O)NC1=O)C(=CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
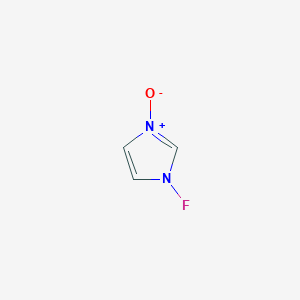

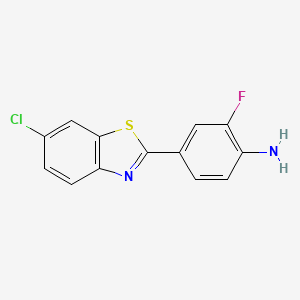
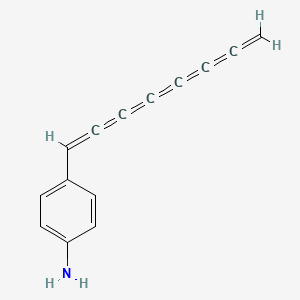
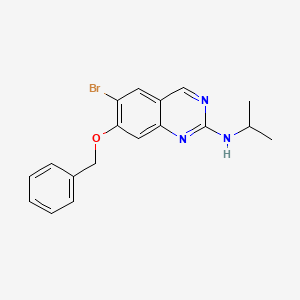
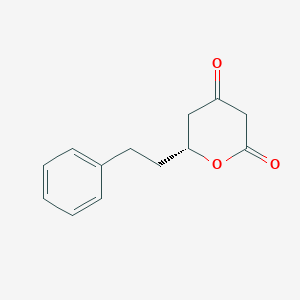
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)

